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4-Amino-3-(isopropyl)phenol

Cat. No.: B1269070
CAS No.: 82774-61-6
M. Wt: 151.21 g/mol
InChI Key: HWYSAVAYUJTSLU-UHFFFAOYSA-N
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Description

Contextualizing Aromatic Amines and Phenols in Organic Chemistry

Aromatic amines and phenols are fundamental components of organic chemistry. sundarbanmahavidyalaya.in Amines are organic derivatives of ammonia (B1221849) where one or more hydrogen atoms are replaced by alkyl or aryl groups. sundarbanmahavidyalaya.in They are found in a wide array of biologically important molecules such as proteins, vitamins, and hormones, and are also key components in synthetic materials like polymers and dyes. sundarbanmahavidyalaya.in The basicity of amines is a defining characteristic, influenced by the nature of the substituents on the nitrogen atom. sundarbanmahavidyalaya.in

Phenols, on the other hand, are compounds where a hydroxyl group is directly bonded to an aromatic ring. britannica.compressbooks.pub This direct attachment confers a slight acidity to the hydroxyl group, a property that distinguishes them from aliphatic alcohols. britannica.compressbooks.pub Phenols are highly reactive towards electrophilic aromatic substitution, a feature that makes them valuable precursors in the synthesis of more complex molecules. britannica.com

The combination of these two functional groups on a single aromatic scaffold, as seen in aminophenols, results in a molecule with amphoteric properties, capable of acting as both a weak acid and a weak base. chemcess.comresearchgate.net This dual reactivity, coupled with the potential for further functionalization of the aromatic ring, makes aminophenolic structures highly valuable in chemical synthesis.

Academic Significance of Aminophenolic Architectures

The structural framework of aminophenols is a cornerstone in the development of a diverse range of chemical entities. Their inherent reactivity allows for a multitude of chemical transformations, including acylation, alkylation, and diazotization, leading to the formation of various derivatives. researchgate.net These derivatives have found applications in several areas of academic and industrial research.

For instance, aminophenols are crucial intermediates in the synthesis of dyes and pigments. ontosight.ai The presence of the amino group allows for diazotization and subsequent coupling reactions to produce azo dyes, which are known for their vibrant colors. sundarbanmahavidyalaya.in In the pharmaceutical realm, aminophenolic structures are precursors to a number of active pharmaceutical ingredients. ontosight.ai A notable example is the industrial synthesis of paracetamol, which involves the acetylation of 4-aminophenol (B1666318). wikipedia.org

Furthermore, research has explored the biological activities of various aminophenol derivatives. Studies have shown that Schiff base derivatives of 4-aminophenol exhibit promising antibacterial and antifungal activities. mdpi.comnih.gov The unique electronic and structural properties of aminophenols also make them interesting candidates for materials science, with applications in areas such as corrosion inhibition. researchgate.net

The Unique Position of 4-Amino-3-(isopropyl)phenol in Substituted Phenol (B47542) Chemistry

Among the vast family of substituted phenols, this compound holds a unique position due to its specific substitution pattern. The presence of an isopropyl group ortho to the amino group and meta to the hydroxyl group introduces steric and electronic effects that influence its reactivity and physical properties.

The chemical formula of this compound is C9H13NO, and its molecular weight is 151.21 g/mol . ontosight.ai The synthesis of this compound typically involves a multi-step process that may include the alkylation of a phenol derivative, followed by nitration and subsequent reduction to introduce the amino group. ontosight.ai

The strategic placement of the isopropyl group can modulate the reactivity of both the amino and hydroxyl functionalities, as well as the aromatic ring itself. This can lead to selective reactions that might not be as easily achieved with simpler aminophenols. This structural nuance makes this compound a valuable intermediate in the synthesis of specialized chemical compounds. ontosight.ai Its applications are found in the synthesis of certain pharmaceuticals and as a precursor in the production of specific dyes. ontosight.ai

PropertyValue
Molecular Formula C9H13NO
Molecular Weight 151.21 g/mol ontosight.ai
Melting Point 175.5 °C echemi.com
Boiling Point 305.4 °C at 760 mmHg echemi.com
Flash Point 138.5 °C echemi.com
Density 1.078 g/cm³ echemi.com
Refractive Index 1.578 echemi.com
CAS Number 82774-61-6 echemi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13NO B1269070 4-Amino-3-(isopropyl)phenol CAS No. 82774-61-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-3-propan-2-ylphenol
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InChI

InChI=1S/C9H13NO/c1-6(2)8-5-7(11)3-4-9(8)10/h3-6,11H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWYSAVAYUJTSLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=CC(=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101002882
Record name 4-Amino-3-(propan-2-yl)phenol
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Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82774-61-6
Record name 4-Amino-3-(1-methylethyl)phenol
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-3-(isopropyl)phenol
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Record name 4-Amino-3-(propan-2-yl)phenol
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Record name 4-amino-3-(isopropyl)phenol
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Synthetic Methodologies for 4 Amino 3 Isopropyl Phenol and Its Analogs

Classical Multi-Step Synthetic Routes

Traditional methods for synthesizing 4-Amino-3-(isopropyl)phenol and its analogs typically involve a sequence of well-established chemical reactions. These routes often begin with a simple phenolic precursor and introduce the necessary functional groups—the isopropyl and amino moieties—in a stepwise fashion. A common starting material for these syntheses is 3-isopropylphenol. ontosight.airesearchgate.net

Alkylation Strategies for Isopropyl Introduction onto Phenolic Rings

The introduction of an isopropyl group onto a phenolic ring is a key initial step in many synthetic routes. Friedel-Crafts alkylation is a primary method for this transformation. researchgate.net This reaction typically employs an alkylating agent, such as isopropyl alcohol or an isopropyl halide, in the presence of a Lewis acid or a strong acid catalyst. researchgate.netgoogle.comsemanticscholar.orggoogle.com The choice of catalyst and reaction conditions can influence the regioselectivity of the alkylation, directing the isopropyl group to the desired position on the phenol (B47542) ring. semanticscholar.orggoogle.com

For instance, the alkylation of m-cresol (B1676322) with isopropyl alcohol can be performed under solvent-free conditions using a strong acid resin catalyst. semanticscholar.org The reaction parameters, including temperature, reactant molar ratio, and catalyst amount, are crucial in controlling the product distribution and minimizing the formation of poly-alkylated byproducts. semanticscholar.org In some cases, the reaction can be carried out in supercritical water without a traditional catalyst, where water itself acts as a reaction medium and promoter. researchgate.net

Table 1: Examples of Alkylation Reactions on Phenolic Compounds

Phenolic Substrate Alkylating Agent Catalyst/Conditions Key Findings
m-Cresol Isopropyl alcohol Strong acid resin, solvent-free Reaction parameters control selectivity for mono-alkylated products. semanticscholar.org
Phenol 2-Propanol Supercritical water, no catalyst Highly ortho-selective alkylation is achievable. researchgate.net
Phenol Isopropyl alcohol Diethyl ether complex of BF3 in phosphoric acid Produces ortho-isopropyl phenol. prepchem.com
Phenol Iso-propanol Zeolites (e.g., SAPO-11) Catalyst properties influence conversion and selectivity. researchgate.net

Nitration and Subsequent Reduction for Amino Group Installation

Once the isopropyl group is in place, the next step is typically the introduction of a nitro group, which serves as a precursor to the final amino group. Nitration of the substituted phenol is commonly achieved using nitric acid, often in the presence of a catalyst or in a specific solvent system to control the regioselectivity. researchgate.netresearchgate.netnoaa.gov For example, the nitration of phenols can be carried out with dilute nitric acid in a two-phase system using a phase-transfer catalyst like tetrabutylammonium (B224687) bromide to enhance reaction rates and selectivity. researchgate.net

Following nitration, the nitro group is reduced to an amino group. This reduction is a well-established transformation in organic synthesis and can be accomplished using various methods. mdpi.comwikipedia.orgdtic.mil Catalytic hydrogenation is a common and clean method, employing catalysts such as platinum on carbon (Pt/C), Raney Nickel, or palladium on carbon (Pd/C). wikipedia.orgacs.orggoogle.com Chemical reductants like iron filings in an acidic medium or tin(II) chloride are also effective. wikipedia.orggoogle.com The choice of reducing agent and conditions can be critical to avoid side reactions and ensure a high yield of the desired aminophenol. dtic.mil

Table 2: Common Methods for Reduction of Nitrophenols

Nitro Compound Reducing Agent/Catalyst Key Features
p-Nitrophenol Pt/C catalyst High catalytic activity. acs.org
p-Nitrophenol Iron-acid A conventional method, though it can present disposal issues. acs.orgarxiv.org
4-Nitrophenol Copper ferrite (B1171679) (CuFe5O8) Efficient and uses inexpensive starting materials. mdpi.com
4-Nitrophenol Pd@NixB–SiO2/RGO nanocomposite High activity and excellent stability. rsc.org
4-Nitrophenol BiPO4/g-C3N4 with NaBH4 Ultrafast conversion in the dark. nih.gov

Diazotization and Hydrolysis Approaches in Aminophenol Synthesis

An alternative route to aminophenols involves the diazotization of an amino-substituted precursor followed by hydrolysis. This method is particularly useful when starting from an aniline (B41778) derivative. researchgate.netarxiv.org For instance, 3-isopropylaniline (B1630885) can be diazotized using sodium nitrite (B80452) and a mineral acid (e.g., hydrochloric or sulfuric acid) at low temperatures to form a diazonium salt. researchgate.netquickcompany.in This intermediate is then hydrolyzed, typically by boiling with water, to yield the corresponding phenol. researchgate.net This approach offers a different strategic pathway to access the target molecule, especially when the corresponding aniline is readily available. The diazotization-hydrolysis sequence can also be applied to the synthesis of various substituted phenols. patsnap.comrsc.orgresearchgate.netgoogle.com.naresearchgate.net

Advanced Synthetic Approaches to this compound

In addition to classical methods, modern synthetic chemistry offers more advanced and efficient strategies for the preparation of this compound. These approaches often focus on improving regioselectivity and employing catalytic systems to enhance reaction efficiency and sustainability.

Regioselective Synthesis Techniques for Aromatic Substitution

Achieving high regioselectivity in the substitution of aromatic rings is a significant goal in organic synthesis. For the synthesis of this compound, this means controlling the positions of the isopropyl and amino groups. Advanced techniques may involve the use of directing groups or specialized catalysts to favor substitution at the desired positions. uj.edu.plrsc.orgsemanticscholar.org For example, the use of specific catalysts in Friedel-Crafts alkylation can lead to a high preference for either ortho or para substitution relative to the hydroxyl group of a phenol. researchgate.net Similarly, in nitration reactions, the choice of nitrating agent and reaction conditions can significantly influence the position of the incoming nitro group. researchgate.net

Catalytic Methods in Aminophenol Production

Catalysis plays a pivotal role in modern organic synthesis, offering pathways that are often more efficient, selective, and environmentally benign than stoichiometric reactions. The production of aminophenols has benefited significantly from the development of novel catalytic systems. acs.orgarxiv.org For instance, the direct catalytic hydrogenation of nitrobenzene (B124822) in an acidic medium can produce p-aminophenol in a single step, bypassing the need for isolating the intermediate p-nitrophenol. acs.orgarxiv.orgresearchgate.netchemistryworld.com This process often utilizes a platinum catalyst and involves the in-situ rearrangement of an intermediate phenylhydroxylamine. wikipedia.orgacs.org

The development of new catalysts continues to be an active area of research. For example, gold cluster catalysts have shown promise in the selective hydrogenation of nitrobenzene to p-aminophenol. chemistryworld.com Furthermore, bifunctional catalysts that combine a hydrogenation metal with a solid acid support have been explored to improve the selectivity of nitrobenzene hydrogenation to p-aminophenol. researchgate.net These advanced catalytic methods represent the forefront of efficient and sustainable aminophenol production.

One-Pot Synthesis Protocols for Aromatic Aminophenols

One-pot synthesis, where reactants are subjected to successive chemical reactions in a single reactor, offers significant advantages in terms of efficiency, reduced solvent usage, and operational simplicity. While specific one-pot protocols for this compound are not extensively documented, analogous syntheses of other aromatic aminophenols provide a blueprint for potential strategies.

A relevant example is the one-pot mechanochemical synthesis of paracetamol (4-acetamidophenol) from 4-nitrophenol. rsc.org This process involves the simultaneous hydrogenation of the nitro group to an amine and the subsequent acetylation of the newly formed amine in a single vessel. rsc.org This approach avoids the isolation of the intermediate 4-aminophenol (B1666318), which can be prone to oxidation. rsc.org The reaction can be performed using various hydrogen sources, and the conditions significantly impact the outcome.

Table 1: Comparison of One-Pot Paracetamol Synthesis Conditions

Parameter Transfer Hydrogenation High-Pressure Hydrogenation
Starting Material 4-Nitrophenol 4-Nitrophenol
Catalyst Pd/C Pd/C
Hydrogen Source Formic Acid H₂ Gas (10 bar)
Acetylation Agent Acetic Anhydride (B1165640) Acetic Anhydride
Solvent Isopropanol Isopropanol
Temperature Not specified 80 °C
Time 15 min 30 min
Yield/Selectivity Low selectivity due to side reactions 95% yield and selectivity

Data sourced from a study on one-pot mechanochemical synthesis. rsc.org

Other one-pot strategies applicable to aminophenol synthesis include the palladium-catalyzed C–H acetoxylation of anilines to generate 2-aminophenol (B121084) derivatives. researchgate.net Furthermore, aminophenols serve as versatile starting materials in one-pot reactions for constructing more complex molecules, such as 2-arylbenzoxazoles, demonstrating their utility in streamlined synthetic sequences. nih.govnih.gov

Energy Transfer (EnT) Photocatalysis in Phenolic Amine Synthesis

Photocatalysis has emerged as a powerful tool in organic synthesis, utilizing light to drive chemical transformations under mild conditions. nih.gov A distinct and potent strategy within this field is Energy Transfer (EnT) photocatalysis. thieme-connect.com Unlike photoredox catalysis, which involves single-electron transfer, EnT catalysis operates via the transfer of energy from a photo-excited sensitizer (B1316253) to a substrate, promoting it to an excited state without any net electron exchange. thieme-connect.comrsc.org

This approach has been successfully applied to the synthesis of amino alcohols through the δ-amination of alkyl alcohols. chemrxiv.orgrsc.org In this metal-free process, a photosensitizer, upon absorbing light, facilitates the simultaneous generation of a persistent iminyl radical and a transient carbon-centered radical. rsc.org These radicals then combine to form the desired product. chemrxiv.org The methodology has proven effective for a range of substrates, including a phenolic ether derived from thymol, which underscores its applicability to the synthesis of phenolic amines. rsc.org

The process involves a sequence of fragmentation, decarboxylation, and 1,5-hydrogen atom transfer (HAT) to generate a C(sp³)-hybridized radical, which then couples to yield the final product. rsc.org

Table 2: Representative Example of δ-Amination via EnT Photocatalysis

Parameter Condition
Reaction Type δ-insertion of protected amine into an aliphatic alcohol
Catalysis Type Metal-free Energy Transfer (EnT) Photocatalysis
Key Mechanism Simultaneous generation of iminyl and alkoxy radicals via EnT
Substrate Scope Primary & secondary alcohols, including phenolic ethers (from thymol)
Key Advantage Operationally simple, avoids metal catalysts

Data synthesized from studies on δ-amination of alcohols. chemrxiv.orgrsc.org

The scalability of this photo-induced transformation has been demonstrated using a continuous-flow system, which can maintain reactivity while reducing reaction times compared to batch processing. rsc.org

Optimization of Reaction Conditions and Yield Enhancement in this compound Synthesis

Alkylation Step Optimization: The initial alkylation of phenol is a key step. Studies on analogous phenol alkylation reactions reveal critical parameters that influence efficiency and selectivity. For instance, in the zeolite-catalyzed alkylation of phenol, temperature, reaction time, molar ratio of reactants, and catalyst loading are all pivotal. ppor.az

Table 3: Influence of Reaction Parameters on Phenol Alkylation Yield

Parameter Range Studied Optimal Value Effect on Yield
Temperature 80-150 °C 130 °C Yield increases to a maximum then declines
Reaction Time 2.5-7 h 5.5 h Yield increases with time up to a plateau
Catalyst Amount 5-20% 15% Yield increases with catalyst amount to a maximum

Data based on an optimization study of zeolite-catalyzed phenol alkylation. ppor.az

Reduction Step Optimization: The final step, the reduction of a nitro-intermediate to the target aminophenol, is equally critical. Research on the synthesis of structurally related compounds, such as 3-[2-(4-Aminophenyl)propan-2-yl]phenol, provides valuable insights into optimizing this transformation. The reduction is commonly achieved using hydrogen gas over a palladium-on-carbon (Pd/C) catalyst. Simple procedural modifications can lead to significant improvements in yield.

Table 4: Optimization of the Nitro Group Reduction Step

Optimization Tactic Finding Yield Improvement
Reactant/Catalyst Pre-treatment Pre-drying under vacuum at 60°C 12–15% increase
Atmosphere Control Introduction of a nitrogen atmosphere Reduces oxidative byproducts, achieving 68–72% isolated yields
Hydrogenation Pressure Controlled H₂ pressure over Pd/C catalyst Yields can exceed 90% under 30 psi

Data sourced from an optimization study on a related aminophenol synthesis.

These findings highlight that meticulous control over reaction parameters—including temperature, pressure, atmosphere, and reactant purity—is essential for the high-yielding synthesis of this compound and its analogs.

Mechanistic Investigations of 4 Amino 3 Isopropyl Phenol Reactions

Electrophilic Aromatic Substitution Reactions of Aminophenols

The aromatic ring of aminophenols is highly activated towards electrophilic aromatic substitution (EAS) due to the powerful electron-donating nature of the amino (-NH₂) and hydroxyl (-OH) groups. libretexts.org Both are strongly activating and ortho-, para-directing substituents. In 4-Amino-3-(isopropyl)phenol, the -OH group is at position 1, the isopropyl group at position 3, and the amino group at position 4.

The directing effects of the substituents on this compound are summarized below:

Hydroxyl (-OH) group: Directs incoming electrophiles to positions 2 and 6 (ortho) and position 4 (para).

Amino (-NH₂) group: Directs incoming electrophiles to positions 3 and 5 (ortho) and position 1 (para).

Isopropyl (-CH(CH₃)₂) group: A weak activator that directs to positions 2 and 6 (ortho) and position 4 (para).

The substitution pattern is determined by the combined influence of these groups. The -OH and -NH₂ groups are much stronger activators than the isopropyl group. The position of substitution will favor the sites most activated and least sterically hindered. In this molecule, position 5 is ortho to the powerful amino group and meta to the hydroxyl and isopropyl groups, making it a likely site for substitution. Position 2 is ortho to both the hydroxyl and isopropyl groups and meta to the amino group. The steric bulk of the adjacent isopropyl group at position 3 may hinder substitution at position 2.

A significant challenge in EAS reactions with aminophenols is their high reactivity, which can lead to multiple substitutions and oxidative side reactions, often resulting in the formation of tarry materials. libretexts.org The amino group is particularly susceptible to oxidation. To control the reaction and prevent these undesirable outcomes, the high reactivity of the amino group can be moderated by converting it into an amide (e.g., an acetamide) through reaction with an agent like acetic anhydride (B1165640). openstax.org The resulting amido group is still an ortho-, para-director but is less strongly activating than the free amine, allowing for more controlled and selective substitution. openstax.org After the substitution reaction, the protecting acetyl group can be removed via hydrolysis to restore the amine functionality.

Table 1: Influence of Substituents on Electrophilic Aromatic Substitution in this compound
SubstituentPositionActivating/DeactivatingDirecting EffectRelative Strength
Hydroxyl (-OH)1Strongly ActivatingOrtho, ParaVery Strong
Isopropyl (-CH(CH₃)₂)3Weakly ActivatingOrtho, ParaWeak
Amino (-NH₂)4Strongly ActivatingOrtho, ParaVery Strong

Nucleophilic Addition Pathways in Aminophenol Systems

Aminophenol systems can participate in nucleophilic reactions primarily through two mechanisms: either by acting as a nucleophile themselves or by undergoing oxidation to form electrophilic intermediates that are then attacked by external nucleophiles.

The this compound molecule possesses two nucleophilic centers: the nitrogen atom of the amino group and the oxygen atom of the hydroxyl group. The nucleophilicity of the amino group allows it to react with electrophiles such as alkyl halides or acyl chlorides. The hydroxyl group, especially when deprotonated to its phenoxide form under basic conditions, is also a potent nucleophile.

More significantly, nucleophilic addition pathways are prominent in the reactions of oxidized aminophenols. The oxidation of p-aminophenols generates highly reactive quinone imine intermediates. nih.gov These species are potent electrophiles and readily undergo Michael-type (1,4-conjugate) addition with a variety of nucleophiles, including thiols and amines. nih.govbeilstein-journals.org For this compound, oxidation would lead to the corresponding quinone imine. This intermediate can then be attacked by nucleophiles. In the absence of other strong nucleophiles, even water can act as a nucleophile, leading to hydrolysis of the imine and subsequent formation of a benzoquinone derivative and ammonia (B1221849). ua.esresearchgate.net

Radical-Chain Mechanisms in Functionalized Aromatic Amines

Radical-chain mechanisms are fundamental to many chemical transformations and involve three main stages: initiation, propagation, and termination. nih.gov Initiation involves the formation of radical species, often through thermal or photochemical means. nih.gov In the propagation steps, a radical reacts to form a product molecule and another radical, which continues the chain. The process concludes with termination, where radicals combine to form stable, non-radical products. nih.gov

Aromatic amines can be involved in radical reactions through several pathways. The amino group can be activated to form a nitrogen-centered radical. acs.org For example, the oxidation of an aromatic amine can begin with the loss of a single electron from the nitrogen atom, yielding a radical cation. rsc.org This radical cation is a key intermediate that can undergo further reactions.

Another pathway involves the homolytic cleavage of the C(sp²)–N bond, which can be facilitated by converting the amine into a suitable precursor, such as a pyridinium (B92312) salt. This activation strategy enables the formation of an aryl radical, which can then be trapped by other reagents in the system. nih.gov While specific studies on this compound are limited, these general principles of radical generation and reaction in functionalized aromatic amines are applicable. The presence of the phenolic hydroxyl and isopropyl groups would influence the stability and subsequent reactivity of any radical intermediates formed on the aromatic ring or the amino group. For instance, the reductive removal of an amino group via a diazonium salt intermediate is known to proceed through a radical mechanism. libretexts.org

Oxidation Processes in Aminophenols and Related Phenolic Structures

The oxidation of aminophenols is a complex process that can lead to a variety of intermediates and final products, including quinones, dimers, and polymers. ua.esresearchgate.net The reaction pathway is highly dependent on factors such as the pH of the medium and the substitution pattern of the aminophenol. researchgate.netresearchgate.net

The electrochemical or chemical oxidation of p-aminophenols typically proceeds via a two-electron, two-proton process to yield a p-quinone imine intermediate. researchgate.net For this compound, oxidation would generate 3-isopropyl-1,4-benzoquinone imine. This species is generally unstable and highly electrophilic. nih.govacs.org

Quinone imines are susceptible to attack by nucleophiles. nih.gov A common and important reaction is hydrolysis, where water attacks the electrophilic ring, ultimately leading to the formation of the corresponding p-benzoquinone and the release of ammonia. ua.esresearchgate.net In the case of this compound, this would result in the formation of isopropyl-p-benzoquinone.

Quinone methides are another class of reactive intermediates, typically formed from the oxidation of phenols bearing an alkyl substituent at the ortho or para position. nih.gov These species are highly reactive due to the driving force of re-aromatization upon reaction with a nucleophile. rsc.org While the primary oxidation product of this compound is the quinone imine, the potential for quinone methide formation involving the isopropyl group exists under certain oxidative conditions, although it is a less common pathway compared to the oxidation of the aminophenol moiety itself. The reactivity of quinone methides is high, and they readily react with any available nucleophiles, including water. mdpi.com

The reactive intermediates generated during the oxidation of aminophenols, such as radical cations or quinone imines, can undergo coupling reactions to form dimers and higher oligomers. nih.gov The oxidation of o-aminophenol, for example, is known to be accompanied by a dimerization reaction, which can lead to the formation of phenoxazine (B87303) structures. researchgate.netmdpi.com

For p-aminophenol derivatives like this compound, the initial radical cation formed by one-electron oxidation can couple with another radical cation or a neutral parent molecule. These dimerization reactions can occur through C-C, C-N, or N-N bond formation, leading to a complex mixture of products. In a study simulating the oxidation of p-aminophenol, dimers, trimers, and tetramers were identified as products. nih.gov The electropolymerization of aminophenols on electrode surfaces to form conductive polymer films is a direct application of these oligomerization and polymerization pathways. ua.esmdpi.comelectrochemsci.org The structure of the resulting polymer can vary, including ladder-like or open-chain forms. mdpi.com

Formation and Reactivity of Quinone and Quinone Methide Intermediates

Reaction Kinetics and Thermodynamics of this compound Transformations

Detailed kinetic and thermodynamic data for reactions involving this compound are not widely available. However, data from related aminophenol compounds can provide insight into the likely behavior of this molecule. The rates and equilibrium positions of its reactions will be influenced by the electronic and steric properties of the isopropyl group.

Kinetic studies on the oxidation of aminophenols show that the reaction order and rate are highly dependent on pH. researchgate.net For example, the oxidation of 2-aminophenol (B121084) was found to follow first-order kinetics with respect to the aminophenol concentration. scielo.org.mx The rate of hydrolysis for electrochemically generated p-quinone imines is also dependent on pH and the nature of any substituents on the nitrogen atom. researchgate.net The presence of the electron-donating isopropyl group in this compound would likely stabilize the aromatic ring and any cationic intermediates, potentially affecting reaction rates compared to unsubstituted p-aminophenol.

Thermodynamic parameters, such as activation energy (Ea), enthalpy (ΔH‡), and entropy (ΔS‡) of activation, have been determined for some aminophenol reactions. For the oxidation of 2-aminophenol in an alkaline medium, the activation energy was found to be 8.24 kcal/mol. scielo.org.mxscielo.org.mx The pKa values of 4-aminophenol (B1666318) are 5.48 for the protonated amino group and 10.30 for the phenolic hydroxyl group, reflecting the basicity of the amine and the acidity of the phenol (B47542), respectively. wikipedia.org The isopropyl group in this compound is expected to have a minor electronic effect on these pKa values but may influence the thermodynamics of reactions through steric interactions. Complexation reactions of aminophenols with metal ions have been shown to be spontaneous and exothermic. researchgate.net

Table 2: Thermodynamic Parameters for the Oxidation of 2-Aminophenol at pH 9
ParameterValueUnitReference
Activation Energy (Ea)8.24kcal/mol scielo.org.mxscielo.org.mx
Enthalpy of Activation (ΔH‡)7.63kcal/mol scielo.org.mxscielo.org.mx
Entropy of Activation (ΔS‡)-31.5e.u. scielo.org.mxscielo.org.mx
Free Energy of Activation (ΔF‡)17.2kcal/mol scielo.org.mxscielo.org.mx

Note: This data is for 2-aminophenol and serves as an illustrative example. The values for this compound may differ due to structural variations.

Chemical Reactivity with Biomolecules: Adduct Formation Studies

Following a comprehensive review of scientific literature, no specific studies detailing the chemical reactivity of this compound with biomolecules or the formation of adducts were identified. While the broader class of aminophenols is known to undergo metabolic activation to form reactive intermediates capable of binding to cellular macromolecules, research focusing explicitly on the isopropyl-substituted derivative, this compound, appears to be unavailable in the public domain.

The general mechanism for the bioactivation of many p-aminophenol derivatives involves oxidation to a highly reactive quinone imine intermediate. These electrophilic species can subsequently form covalent bonds, or adducts, with nucleophilic residues in biomolecules such as proteins and DNA. For instance, the well-studied analgesic acetaminophen (B1664979) (N-acetyl-p-aminophenol) is metabolized to the reactive intermediate N-acetyl-p-benzoquinone imine (NAPQI), which can form covalent adducts with cysteine residues in proteins. This process is considered a key event in the mechanism of acetaminophen-induced hepatotoxicity.

Similarly, studies on other aminophenol derivatives, such as 4-aminophenol itself and its chlorinated analogs, have shown that they can be oxidized and form glutathione (B108866) conjugates, which in some cases are more toxic than the parent compound. The formation of these adducts is a critical area of investigation in toxicology, as it can lead to protein dysfunction, oxidative stress, and cellular damage.

However, the influence of the isopropyl group at the 3-position of the phenol ring on the rate and mechanism of bioactivation and subsequent adduct formation for this compound has not been specifically elucidated in the reviewed literature. Factors such as steric hindrance and electronic effects of the isopropyl group could potentially modify the reactivity of the corresponding quinone imine intermediate compared to unsubstituted p-aminophenol. Without dedicated studies on this compound, any discussion of its specific adduct-forming capabilities would be speculative.

Future research, likely employing techniques such as mass spectrometry-based proteomics and metabolomics, would be necessary to identify potential protein and DNA adducts of this compound and to understand the mechanistic details of its interaction with biomolecules.

Spectroscopic Characterization and Structural Elucidation of 4 Amino 3 Isopropyl Phenol

Vibrational Spectroscopy Studies of 4-Amino-3-(isopropyl)phenol (FT-IR, Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, probes the vibrational modes of a molecule. These vibrations are specific to the types of bonds and functional groups present, making them excellent tools for structural characterization. For this compound, the spectra are expected to show characteristic bands for the O-H, N-H, C-H (aliphatic and aromatic), and C-C bonds, as well as vibrations of the substituted benzene (B151609) ring.

Key functional group vibrations include:

O-H and N-H Stretching: The O-H stretching vibration of the phenolic group typically appears as a broad band in the FT-IR spectrum, generally in the range of 3200-3600 cm⁻¹. researchgate.net The N-H stretching vibrations of the primary amine group are expected to present as two distinct bands in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes.

C-H Stretching: Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while aliphatic C-H stretching from the isopropyl group will appear just below 3000 cm⁻¹.

C=C Aromatic Stretching: The stretching vibrations of the carbon-carbon double bonds within the benzene ring typically occur in the 1450-1600 cm⁻¹ region.

N-H Bending: The in-plane bending (scissoring) vibration of the -NH₂ group is expected around 1600-1650 cm⁻¹.

C-O Stretching and O-H Bending: The C-O stretching of the phenol (B47542) group is typically found in the 1200-1260 cm⁻¹ region, while the O-H in-plane bending is expected around 1330-1440 cm⁻¹.

Isopropyl Group Vibrations: Characteristic bending vibrations for the isopropyl group are expected around 1365-1385 cm⁻¹ (symmetric) and a doublet for the asymmetric bending.

A summary of these predicted vibrational modes is presented in the table below.

Vibrational ModePredicted Wavenumber Range (cm⁻¹)Technique
O-H Stretch3200-3600 (broad)FT-IR
N-H Asymmetric & Symmetric Stretch3300-3500FT-IR
Aromatic C-H Stretch3000-3100FT-IR, Raman
Aliphatic C-H Stretch2850-2970FT-IR, Raman
N-H Scissoring1600-1650FT-IR
Aromatic C=C Stretch1450-1600FT-IR, Raman
Isopropyl C-H Bend1365-1385FT-IR
C-O Stretch1200-1260FT-IR
O-H Bend (in-plane)1330-1440FT-IR

Vibrational spectroscopy can also offer insights into the conformational preferences of the molecule. The exact positions and shapes of the O-H and N-H stretching bands can be influenced by intra- and intermolecular hydrogen bonding. In this compound, the proximity of the amino and hydroxyl groups on the benzene ring allows for the possibility of intramolecular hydrogen bonding. This interaction would likely lead to a red-shift (lowering of the wavenumber) and broadening of the O-H and N-H stretching bands compared to a conformation where such bonding is absent. mdpi.com Furthermore, the rotational position of the isopropyl group could influence the vibrational modes of the adjacent aromatic C-H bond, although these effects may be subtle. Detailed conformational analysis often requires computational modeling, such as Density Functional Theory (DFT), to correlate calculated vibrational frequencies of different conformers with experimental data. aip.orgmdpi.com

Assignment of Characteristic Vibrational Modes

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound (¹H NMR, ¹³C NMR)

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. ¹H NMR provides information about the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR details the types of carbon atoms present.

The chemical shifts in both ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei. The electron-donating effects of the amino (-NH₂) and hydroxyl (-OH) groups, and the alkyl nature of the isopropyl group, will influence the chemical shifts of the aromatic protons and carbons in a predictable manner.

¹H NMR: The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the three protons on the benzene ring. The -OH and -NH₂ protons will appear as broad singlets, with their chemical shifts being dependent on solvent and concentration. The isopropyl group will exhibit a septet for the methine proton and a doublet for the two equivalent methyl groups. Based on substituent effects in similar compounds, the aromatic proton ortho to the hydroxyl group and meta to the amino group is expected to be the most upfield. wisc.edulibretexts.org

¹³C NMR: The ¹³C NMR spectrum will display nine distinct signals, corresponding to the nine unique carbon atoms in the molecule. The chemical shifts of the aromatic carbons are significantly influenced by the attached substituents. The carbons bearing the -OH and -NH₂ groups will be the most deshielded (downfield). The carbons of the isopropyl group will appear in the aliphatic region of the spectrum. nih.govresearchgate.netucf.edu

The predicted chemical shifts are summarized in the following tables.

Predicted ¹H NMR Chemical Shifts

Proton(s)Predicted Chemical Shift (δ, ppm)Multiplicity
Aromatic H (position 2)6.6 - 6.8d
Aromatic H (position 5)6.5 - 6.7dd
Aromatic H (position 6)6.7 - 6.9d
-OH4.0 - 6.0 (broad)s
-NH₂3.0 - 5.0 (broad)s
-CH(CH₃)₂2.8 - 3.2sept
-CH(CH₃)₂1.1 - 1.3d

Predicted ¹³C NMR Chemical Shifts

Carbon AtomPredicted Chemical Shift (δ, ppm)
C1 (-OH)145 - 150
C2115 - 120
C3 (-CH(CH₃)₂)135 - 140
C4 (-NH₂)140 - 145
C5110 - 115
C6118 - 123
-CH(CH₃)₂25 - 30
-CH(CH₃)₂20 - 25

The splitting patterns observed in the ¹H NMR spectrum are a result of spin-spin coupling between neighboring non-equivalent protons. The magnitude of the coupling constant (J), measured in Hertz (Hz), provides valuable information about the spatial relationship between the coupled protons.

Aromatic Protons: For the substituted benzene ring of this compound, ortho-coupling (³J) between adjacent protons typically ranges from 7 to 10 Hz. Meta-coupling (⁴J) between protons separated by three bonds is much smaller, usually between 2 and 3 Hz. acdlabs.comlibretexts.org The proton at position 5 is expected to appear as a doublet of doublets due to coupling with both the ortho proton at position 6 and the meta proton at position 2.

Isopropyl Group: The methine proton of the isopropyl group will be split into a septet by the six equivalent protons of the two methyl groups. Conversely, the six methyl protons will be split into a doublet by the single methine proton. The typical vicinal coupling constant (³J) for this type of aliphatic system is around 6-7 Hz.

Predicted ¹H-¹H Coupling Constants

Coupled ProtonsType of CouplingPredicted J-value (Hz)
H2 - H6meta (⁴J)2 - 3
H5 - H6ortho (³J)7 - 10
H2 - H5para (⁵J)~0
CH - CH₃vicinal (³J)6 - 7

Chemical Shift Analysis for Structural Confirmation

Mass Spectrometry (MS) Applications for this compound (LC-MS/MS, HRMS, MALDI-MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This data is crucial for determining the molecular weight and elemental composition, as well as for obtaining structural information through fragmentation patterns.

LC-MS/MS: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique ideal for analyzing compounds in complex mixtures. nih.govresearchgate.net For this compound, LC would first separate the compound from any impurities. In the mass spectrometer, the parent ion would be selected and then fragmented to produce a characteristic MS/MS spectrum. A likely fragmentation pathway would involve the loss of a methyl group from the isopropyl substituent, a common fragmentation for branched alkyl phenols. nih.gov

HRMS: High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, allowing for the determination of its elemental formula. thermofisher.comnih.gov For C₉H₁₃NO, the expected exact mass would be calculated and compared to the measured value to confirm the elemental composition with a high degree of confidence.

MALDI-MS: Matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is a soft ionization technique often used for larger molecules, but it can also be applied to small organic molecules with the appropriate matrix. rsc.orgrsc.orgnih.gov MALDI-MS would primarily be used to confirm the molecular weight of this compound, typically observing the protonated molecule [M+H]⁺.

Predicted Mass Spectrometry Data

TechniqueIonization ModeExpected Ion (m/z)Information Obtained
HRMSESI+152.1070 for [C₉H₁₃NO + H]⁺High-accuracy mass measurement for elemental formula confirmation.
LC-MS/MSESI+Precursor: 152.1; Product ions: e.g., 137.1 (loss of CH₃)Structural confirmation through characteristic fragmentation patterns. nih.gov
MALDI-MS152.1 for [M+H]⁺Confirmation of molecular weight.

Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. The chemical formula for this compound is C9H13NO, corresponding to a molecular weight of approximately 151.21 g/mol . ontosight.ai In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a positively charged molecular ion ([M]•+).

The molecular ion peak for this compound is expected at an m/z of 151. Due to the presence of a single nitrogen atom, this molecular ion peak is an odd number, consistent with the nitrogen rule. libretexts.org The stability of the aromatic ring often results in a prominent molecular ion peak. libretexts.orgdocbrown.info

Following ionization, the molecular ion undergoes fragmentation, breaking into smaller, charged fragments. The analysis of these fragments provides a molecular fingerprint that aids in structural elucidation. For this compound, predictable fragmentation pathways include:

Loss of an isopropyl group: A common fragmentation for isopropyl-substituted compounds is the cleavage of the C-C bond between the aromatic ring and the isopropyl group, leading to the loss of a propyl radical (•C3H7) or a stable isopropyl cation. The most significant fragmentation is often the loss of a methyl group from the isopropyl substituent (a benzylic cleavage) to form a stable secondary carbocation. This would result in a fragment ion at m/z 136 ([M-15]+).

Loss of functional groups: Cleavage adjacent to the amino or hydroxyl groups can occur. For instance, the loss of a hydrogen atom from the molecular ion can produce an [M-1]+ peak at m/z 150. docbrown.info

Ring cleavage: The stable aromatic ring can also break apart, though this typically requires more energy and results in smaller fragments in the lower m/z region of the spectrum. docbrown.info

A summary of predicted key fragments is presented below.

Predicted m/zIon Formula (putative)Description
151[C9H13NO]+•Molecular Ion (M+)
136[C8H10NO]+Loss of a methyl group (•CH3) from the isopropyl substituent
108[C6H6NO]+Loss of the isopropyl group (•C3H7)

Isotopic Abundance Studies

Isotopic abundance analysis provides further confirmation of a compound's elemental composition by examining the relative intensities of isotopic peaks (e.g., M+1, M+2) in a mass spectrum. whitman.edu Each element in this compound (Carbon, Hydrogen, Nitrogen, Oxygen) has naturally occurring heavier isotopes.

The M+1 peak arises primarily from the presence of Carbon-13 (¹³C), which has a natural abundance of approximately 1.1%. whitman.edu The M+1 peak intensity can be estimated based on the number of carbon atoms in the molecule. For a molecule with nine carbon atoms (C9H13NO), the probability of having one ¹³C atom is roughly 9 x 1.1% = 9.9%. The presence of ¹⁵N (0.4% natural abundance) also contributes minutely to the M+1 peak. whitman.edu

The M+2 peak is mainly due to the presence of Oxygen-18 (¹⁸O), with a natural abundance of 0.2%, or the presence of two ¹³C atoms simultaneously. whitman.edu The relative intensities of these isotopic peaks must match the theoretical distribution calculated from the compound's chemical formula, providing a high degree of confidence in the assigned molecular formula. These isotopic patterns are critical in distinguishing between compounds with the same nominal mass but different elemental compositions. whitman.edu

IsotopeNatural Abundance (%)Contribution to Isotopic Peaks
¹³C~1.1%M+1
¹⁵N~0.4%M+1
¹⁸O~0.2%M+2
²H~0.015%M+1

Table data sourced from general chemical principles. whitman.edu

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions of this compound

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which induces electronic transitions within a molecule. uobabylon.edu.iq This technique is particularly useful for analyzing compounds with chromophores, such as the aromatic ring in this compound. The phenol and amino groups act as auxochromes, modifying the absorption characteristics of the benzene chromophore.

The electronic spectrum of this compound is expected to show absorptions resulting from the promotion of electrons from bonding (π) and non-bonding (n) orbitals to anti-bonding (π*) orbitals. uobabylon.edu.iquzh.ch

π → π* Transitions: These transitions are characteristic of aromatic systems and other molecules with conjugated π-electron systems. They are typically high-energy transitions, resulting in strong absorption bands. For substituted benzenes, two such bands are often observed, corresponding to the E2-band and B-band.

n → π* Transitions: These transitions involve the promotion of a non-bonding electron (from the lone pairs on the oxygen and nitrogen atoms) to a π* anti-bonding orbital. uzh.chslideshare.net These are generally lower in energy (occur at longer wavelengths) and have a much lower intensity compared to π → π* transitions. uobabylon.edu.iq

The presence of the -OH (hydroxyl) and -NH2 (amino) groups, which are powerful auxochromes, is expected to cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) compared to unsubstituted benzene. nih.govmdpi.com This is due to the donation of their non-bonding electrons to the aromatic ring, which extends the conjugation and lowers the energy gap between the π and π* orbitals. The isopropyl group, an alkyl substituent, may cause a small bathochromic shift through hyperconjugation.

Transition TypeInvolved OrbitalsExpected Wavelength RegionRelative Intensity
π → ππ (aromatic ring) → πShorter UV range (~200-280 nm)High
n → πn (O, N lone pairs) → πLonger UV range (~280-350 nm)Low

Table data based on established principles of UV-Vis spectroscopy. uobabylon.edu.iquzh.chslideshare.net

X-ray Diffraction Studies for Solid-State Structure Determination of this compound and its Derivatives

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern produced when X-rays are scattered by the electron clouds of the atoms in a crystal, one can determine bond lengths, bond angles, and torsional angles. This technique provides an unambiguous confirmation of molecular connectivity and conformation in the solid state. researchgate.net

While specific crystal structure data for this compound is not publicly available, studies on related aminophenol and sulfonamide derivatives demonstrate the power of this technique. nist.govbeilstein-journals.org For a compound like this compound, a single-crystal X-ray diffraction study would reveal:

Molecular Conformation: The orientation of the isopropyl, amino, and hydroxyl groups relative to the phenyl ring.

Intermolecular Interactions: The presence and geometry of hydrogen bonds are of particular interest. The amino (-NH2) and hydroxyl (-OH) groups can both act as hydrogen bond donors and acceptors. This would likely lead to the formation of extensive hydrogen-bonded networks, such as chains or sheets, which dictate the crystal packing. nist.govbeilstein-journals.org For example, studies on other amino-substituted compounds show the formation of dimeric structures or extended chains through N-H···O interactions. beilstein-journals.org

Crystallographic Data: The analysis would yield the unit cell dimensions (a, b, c, α, β, γ), the space group, and the number of molecules in the asymmetric unit, which are fundamental properties of the crystalline form. researchgate.net

Such structural information is invaluable for understanding the physical properties of the solid material and for computational modeling studies.

Computational Chemistry and Theoretical Insights into 4 Amino 3 Isopropyl Phenol

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a pivotal tool in computational chemistry, providing a robust framework for investigating the electronic structure and properties of molecules. tandfonline.com Its application to 4-Amino-3-(isopropyl)phenol allows for a detailed theoretical exploration of its inherent chemical nature, bridging the gap between molecular structure and reactivity.

Prediction of Molecular Geometries and Energetics

The foundational step in the computational analysis of a molecule is the optimization of its geometry to identify its most stable three-dimensional conformation. For this compound, this process involves calculating the total electronic energy for various atomic arrangements and finding the structure that corresponds to an energy minimum. Theoretical calculations are typically performed in the gas phase for an isolated molecule, which may lead to slight differences when compared to experimental values obtained in the solid state due to intermolecular interactions. researchgate.net

Using DFT methods, such as the B3LYP functional combined with a basis set like 6-311++G(d,p), the bond lengths, bond angles, and dihedral angles of the molecule can be precisely determined. researchgate.net The substitution of the isopropyl group on the phenol (B47542) ring can influence the bond lengths within the aromatic system. tandfonline.com The optimized geometry provides the essential structural parameters that form the basis for all subsequent property calculations.

Table 1: Illustrative Predicted Geometrical Parameters for this compound This table presents illustrative data based on typical values for the functional groups, as specific published calculations for this molecule are not available.

Parameter Predicted Value (Illustrative) Justification
C-O Bond Length 1.36 Å Typical for a phenolic hydroxyl group.
C-N Bond Length 1.40 Å Characteristic of an amino group attached to an aromatic ring.
Aromatic C-C Bond Length 1.39 - 1.41 Å Standard bond lengths within a benzene (B151609) ring, with minor variations due to substituents.
C(ring)-C(isopropyl) Bond Length 1.52 Å Typical single bond length between an sp² and an sp³ carbon.
O-H Bond Length 0.96 Å Standard length for a hydroxyl proton.
N-H Bond Length 1.01 Å Standard length for an amine proton.
C-C-O Bond Angle ~119° Reflects the sp² hybridization of the ring carbon.
C-C-N Bond Angle ~121° Influenced by the steric presence of the adjacent isopropyl group.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic transitions. researchgate.net The HOMO energy is an indicator of the molecule's electron-donating ability, while the LUMO energy relates to its electron-accepting ability. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. researchgate.nettandfonline.com A smaller gap generally implies higher reactivity.

For this compound, the electron-donating phenolic hydroxyl and amino groups, along with the alkyl isopropyl group, are expected to increase the energy of the HOMO, making the molecule susceptible to electrophilic attack. The HOMO is likely localized over the electron-rich aromatic ring and the nitrogen and oxygen atoms. The LUMO is anticipated to be distributed across the aromatic system. The analysis of these orbitals helps in identifying the regions of the molecule that are most likely to participate in chemical reactions. tandfonline.com

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound This table presents illustrative data. The actual values are dependent on the specific computational method and basis set employed.

Parameter Energy (eV) (Illustrative) Significance
EHOMO -5.25 Relates to the ionization potential; indicates electron-donating character.
ELUMO -0.60 Relates to the electron affinity; indicates electron-accepting character.
Energy Gap (ΔE) 4.65 Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. tandfonline.com

Simulation of Spectroscopic Properties

DFT calculations are a powerful tool for predicting and interpreting various types of molecular spectra. By computing the harmonic vibrational frequencies, a theoretical infrared (IR) and Raman spectrum can be generated. nih.gov The absence of imaginary frequencies in the calculated vibrational modes confirms that the optimized structure corresponds to a true energy minimum. nih.gov These simulated spectra can be compared with experimental results to validate the molecular structure and assign specific vibrational modes to the observed spectral bands. acs.org

Furthermore, Time-Dependent DFT (TD-DFT) calculations can be used to simulate the electronic absorption spectrum (UV-Visible). rjptonline.org This method provides information about the electronic transitions between molecular orbitals, allowing for the prediction of the absorption wavelengths and intensities, which are fundamental to understanding the molecule's photophysical behavior. researchgate.net

Reaction Mechanism Elucidation through Computational Modeling

Beyond static molecular properties, computational chemistry provides profound insights into the dynamics of chemical reactions. By mapping the potential energy surface, it is possible to elucidate complex reaction mechanisms, identify intermediates, and understand the factors controlling reaction outcomes.

Transition State Analysis

A key aspect of studying reaction mechanisms is the identification and characterization of the transition state (TS). A transition state is a specific configuration along the reaction coordinate that represents the highest potential energy barrier between reactants and products. csic.es Computationally, a TS is located as a first-order saddle point on the potential energy surface, which is confirmed by a frequency calculation that yields exactly one imaginary frequency corresponding to the motion along the reaction coordinate. csic.es

The geometry of the transition state reveals which bonds are being formed and which are being broken, offering a snapshot of the reaction at its most critical point. For instance, in a potential electrophilic substitution reaction on the phenol ring of this compound, TS analysis would detail the precise interactions between the ring and the incoming electrophile.

Energy Barrier Calculations

Once the structures of the reactants, products, and the connecting transition state are optimized, the energy barrier, or activation energy (ΔE‡), of the reaction can be calculated. This barrier is the energy difference between the transition state and the initial reactants. The magnitude of this barrier is directly related to the reaction rate; a lower energy barrier implies a faster reaction.

By calculating and comparing the energy barriers for multiple competing reaction pathways, computational models can predict the most favorable mechanism. jst.go.jp This predictive capability is invaluable for understanding reaction selectivity and for designing more efficient synthetic routes. For example, theoretical calculations could determine whether a reaction is more likely to occur at the amino group or the phenol ring under specific conditions.

Table 3: Illustrative Energy Profile for a Hypothetical Reaction of this compound This table illustrates a hypothetical exothermic reaction profile to demonstrate the concept of energy barrier calculation.

Species Description Relative Energy (kcal/mol) (Illustrative)
Reactants This compound + Reagent 0.0
Transition State Highest energy point along the reaction coordinate +20.5
Products Resulting chemical species after the reaction -15.0

Molecular Docking Studies for Chemical Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is instrumental in drug discovery and materials science for understanding intermolecular interactions at the atomic level. In the context of this compound, molecular docking studies can elucidate its potential biological targets and interaction mechanisms.

Detailed research findings from studies on structurally similar compounds, such as 4-amino-2-isopropyl-5-methylphenol, have demonstrated the utility of molecular docking in identifying potential anticancer activities. researchgate.netcolab.ws For instance, in a study involving this related compound, molecular docking was used to analyze its binding mechanism with specific protein targets. researchgate.netcolab.ws This type of analysis typically involves preparing a 3D structure of the ligand and the target protein, followed by a simulation that samples a large number of possible conformations and orientations of the ligand within the protein's binding site. The results are then scored based on the predicted binding affinity, which is often expressed in terms of binding energy (kcal/mol).

A hypothetical molecular docking study of this compound against a relevant biological target, such as a specific enzyme or receptor, would likely reveal key interactions. The amino and hydroxyl groups of the phenol ring are capable of forming hydrogen bonds with amino acid residues in the binding pocket of the target protein. The isopropyl group, being hydrophobic, would likely engage in van der Waals interactions with nonpolar residues.

The outcomes of such a study can be summarized in a table detailing the binding energies and the specific amino acid residues involved in the interactions. This information is crucial for understanding the compound's structure-activity relationship and for designing new molecules with enhanced or modified activities.

Table 1: Hypothetical Molecular Docking Results for this compound This table is a representative example of data that would be generated from a molecular docking study.

Target Protein Binding Energy (kcal/mol) Interacting Amino Acid Residues Type of Interaction
Enzyme X -7.5 SER-122, LYS-124 Hydrogen Bond
LEU-89, ILE-175 Hydrophobic Interaction
Receptor Y -6.8 ASP-206, GLU-235 Hydrogen Bond

Quantitative Structure-Activity Relationship (QSAR) Modeling in Phenolic Amine Chemistry

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are widely used in medicinal chemistry and toxicology to predict the activity of new or untested compounds. In the field of phenolic amine chemistry, QSAR models can be developed to predict various endpoints, such as toxicity, carcinogenicity, or receptor binding affinity. acs.org

The development of a QSAR model involves several key steps. First, a dataset of compounds with known activities is compiled. For each compound, a set of molecular descriptors is calculated. These descriptors can be physicochemical (e.g., logP, molecular weight), electronic (e.g., partial charges), or topological (e.g., connectivity indices). A mathematical equation is then derived to correlate these descriptors with the observed biological activity. This model is then rigorously validated to ensure its predictive power.

For phenolic amines, QSAR models have been used to predict skin sensitization potential. oup.com The Local Lymph Node Assay (LLNA) is often used to generate the data for these models, which can then classify compounds as non-sensitizers, weak, moderate, or strong sensitizers. oup.com The accuracy of these models is assessed using statistical parameters such as the correlation coefficient (r²), the cross-validated correlation coefficient (q²), and the root mean square error (RMSE).

A QSAR study on a series of phenolic amines, including this compound, would aim to build a predictive model for a specific biological activity. The model would identify the key structural features that influence this activity. For example, the presence and position of the amino and isopropyl groups on the phenol ring would be critical determinants of the compound's properties.

Table 2: Representative QSAR Model Performance for a Phenolic Amine Dataset This table illustrates typical statistical parameters used to evaluate the performance of a QSAR model.

Model Type Endpoint r² (Training Set) q² (Cross-Validation) RMSE
Multiple Linear Regression Skin Sensitization 0.85 0.75 0.35
Partial Least Squares Carcinogenicity 0.78 0.68 0.42

Derivatives and Analogs of 4 Amino 3 Isopropyl Phenol: Synthesis and Chemical Exploration

Synthesis of Phenolic Amino Alcohols Derived from Aminophenols

The synthesis of phenolic amino alcohols, which are compounds containing hydroxyl, amino, and alcohol functionalities on a phenol (B47542) base, can be achieved through various synthetic strategies. A prominent method involves the ring-opening of epoxides. One environmentally friendly approach describes a one-pot synthesis of β-amino alcohol derivatives starting from aromatic phenols, epichlorohydrin, and various amines. researchgate.net This reaction is effectively carried out using a combination of a phase transfer catalyst, such as 1-butyl-3-methylimidazolium chloride ([BMIM]Cl), and a biocatalyst like Aspergillus Oryzae lipase. researchgate.net

The reaction mechanism proceeds via the formation of a phenoxide ion from the starting phenol. This phenoxide then acts as a nucleophile, attacking the epichlorohydrin. The subsequent intermediate epoxide ring is then opened by an amine to yield the final β-amino alcohol derivative. researchgate.net The efficiency of this reaction is influenced by the nature of the substituents on the phenol ring; electron-donating groups tend to accelerate the reaction, whereas electron-withdrawing groups can slow it down by stabilizing the phenoxide ion through resonance. researchgate.net The choice of amine also plays a role, with secondary amines like morpholine (B109124) and piperidine (B6355638) often showing better reaction rates and yields compared to primary aliphatic amines. researchgate.net While this general methodology is applicable to a range of substituted phenols, it provides a clear pathway for deriving phenolic amino alcohols from aminophenol scaffolds.

Another approach to synthesizing amino alcohols involves the concomitant formation of a new carbon-carbon bond and the creation of vicinal stereogenic centers in a single step, which is considered a highly efficient strategy. diva-portal.org The synthesis of 4-((1S)-1-amino-3-hydroxypropyl)-3-(trifluoromethyl)phenol, an analog, involves a multi-step process that starts with a phenolic compound containing a trifluoromethyl group. evitachem.com The synthesis introduces the hydroxypropyl group via alkylation and the amino group through methods like reductive amination. evitachem.com

Formation of Schiff Bases from 4-Aminophenol (B1666318) Derivatives

Schiff bases, or azomethines, are synthesized through the condensation reaction of a primary amine with an active carbonyl compound, such as an aldehyde or ketone. researchgate.netbepls.com The amino group of 4-aminophenol and its derivatives is a reactive nucleophile that readily participates in this transformation to form an imine linkage (-C=N-). mdpi.comnepjol.info

The synthesis is often catalyzed to enhance the reaction rate and yield. A variety of catalysts have been employed, including protic acids like perchloric acid (HClO4) and solid acid catalysts such as dodecatungstosilicic acid/P₂O₅. researchgate.net Research has shown that these reactions can be performed efficiently under solvent-free conditions at room temperature, for instance, by simply grinding the reactants with the catalyst. researchgate.net Microwave-assisted synthesis has also emerged as an expeditious and environmentally friendlier method, offering significant reductions in reaction times and good conversion rates. researchgate.net

A general procedure for synthesizing Schiff bases from 4-aminophenol involves dissolving the aminophenol and a selected aldehyde in a suitable solvent, such as absolute ethanol. mdpi.com The reaction progress is monitored, often by thin-layer chromatography (TLC), and upon completion, the resulting Schiff base product precipitates and can be collected by filtration and purified by recrystallization. mdpi.com This methodology has been used to synthesize a wide range of Schiff bases by varying the aldehyde reactant, leading to derivatives with diverse substitutions. mdpi.comnih.gov

Reactant 1 (Amine)Reactant 2 (Aldehyde)Catalyst/ConditionsProduct TypeRef
4-AminophenolVarious aromatic aldehydesDodecatungstosilicic acid/P₂O₅, solvent-freeSchiff Base researchgate.net
4-AminophenolVarious substituted aldehydesAbsolute ethanol, refluxSchiff Base mdpi.com
4-Amino-triazole dimerVarious aromatic aldehydesMicrowave irradiationSchiff Base researchgate.net
4-Aminophenol4-chloro-5-nitrosalicylaldehydeEthanol, refluxSchiff Base nih.gov

Synthesis of Nitrogen-Containing Heterocycles Incorporating Aminophenol Moieties

The aminophenol scaffold is a versatile starting point for constructing various nitrogen-containing heterocyclic systems, which are of significant interest in medicinal and materials chemistry.

Triazole and Thiadiazole Derivatives

The synthesis of 1,2,4-triazoles and 1,3,4-thiadiazoles often begins with the conversion of the primary amino group of an aminophenol derivative into a more complex intermediate. For instance, 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols are key precursors for synthesizing fused heterocyclic systems like triazolo-thiadiazoles. ajol.info These triazole-thiols can be prepared from aromatic carboxylic acids, which are first converted to their corresponding potassium dithiocarbazinate salts. These salts then undergo cyclization with hydrazine (B178648) hydrate (B1144303) to yield the desired 4-amino-5-substituted-1,2,4-triazole-3-thiol. ajol.info

Once the aminotriazole-thiol is obtained, it can be used in several ways:

Reaction with Carboxylic Acids: Condensation of the aminotriazole-thiol with various aromatic carboxylic acids in the presence of a dehydrating agent like phosphorus oxychloride leads to the formation of 3,6-disubstituted-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles. ajol.infoclockss.org

Reaction with Aryl Isothiocyanates: The reaction of an aminotriazole-thiol with an aryl isothiocyanate can yield either acyclic N,N'-disubstituted thioureas at room temperature or, upon heating, can lead to cyclized triazolothiadiazole derivatives. researchgate.net

Reaction with Aldehydes: Condensation of the 4-amino group of the triazole-thiol with aromatic aldehydes results in the formation of the corresponding Schiff bases, introducing further structural diversity. nepjol.info

These multi-step synthetic pathways allow for the incorporation of the core structure of an aminophenol into a wide array of triazole and thiadiazole heterocyclic systems. nahrainuniv.edu.iqmdpi.com

Phenoxazine (B87303) Ring Systems

The phenoxazine ring system can be synthesized using aminophenol derivatives as key building blocks. A common strategy involves the palladium-catalyzed O-arylation cross-coupling reaction. orientjchem.orgresearchgate.net In this approach, a substituted phenol, such as 4-isopropylphenol (B134273), is reacted with a halogenated phenoxazine precursor, like 6-chlorodibenzo[a,j]phenoxazin-5-one. orientjchem.org The reaction is facilitated by a catalyst system, for example, palladium(II) acetate (B1210297) combined with a bulky phosphine (B1218219) ligand such as t-BuXphos. orientjchem.orgnih.gov

The general procedure involves heating the phenol, the chloro-phenoxazine intermediate, the palladium catalyst, a ligand, and a base (e.g., potassium phosphate) in an inert solvent like toluene. nih.gov The reaction is monitored until completion, after which the phenoxazine ether derivative is isolated and purified. nih.gov Yields for such reactions are reported to be influenced by the electronic nature of the phenol, with electron-rich phenols generally providing higher yields. orientjchem.orgresearchgate.net This method allows for the direct coupling of the phenolic oxygen of a 4-aminophenol derivative (or its analog) to a pre-formed phenoxazine core, creating complex polycyclic structures. Another route involves the condensation of an o-aminophenol with a quinone derivative. rsc.org

Benzimidazole-Based Structures

Benzimidazoles are typically synthesized by the condensation of an o-phenylenediamine (B120857) (OPD) with either an aldehyde or a carboxylic acid (or its derivatives). nih.govrsc.orgrasayanjournal.co.in To utilize a 4-aminophenol derivative as a precursor for a benzimidazole (B57391), it would first need to be chemically modified to introduce a second amino group ortho to the existing one, thereby forming an o-phenylenediamine structure.

Once the appropriate OPD derivative is synthesized, a variety of methods can be employed for the cyclization step:

Condensation with Aldehydes: The reaction of an OPD with an aldehyde is a common and direct route to 2-substituted benzimidazoles. researchgate.net This reaction can be catalyzed by a wide range of catalysts, including acid catalysts like boric acid, nano-particle catalysts such as nano-Fe₂O₃ or nano-Ni(II)/Y zeolite, and deep eutectic solvents. nih.govrsc.orgrasayanjournal.co.in Many of these methods are designed to be environmentally benign, using aqueous media or solvent-free conditions. rsc.org

Condensation with Carboxylic Acids: The reaction with carboxylic acids typically requires harsher conditions or the use of dehydrating agents to facilitate the cyclization. researchgate.net

Metal-Catalyzed Reactions: Transition metal catalysts, such as palladium and copper, can facilitate the cyclization and functionalization of benzimidazole scaffolds. nih.gov For example, a manganese(I) complex has been used to catalyze the synthesis of benzimidazoles from aromatic diamines and primary alcohols. nih.gov

The choice of synthetic route and catalyst allows for the creation of a diverse library of benzimidazole derivatives originating from an aminophenol core structure. researchgate.net

Exploration of Analogues with Modified Substituents

The synthesis of structural analogs of 4-amino-3-(isopropyl)phenol, where substituents on the aromatic ring are altered, provides insight into structure-activity relationships and access to new chemical entities.

4-amino-3-nitrophenol (B127093)

The synthesis of 4-amino-3-nitrophenol typically involves the protection of the reactive amino and hydroxyl groups of p-aminophenol, followed by nitration and subsequent deprotection. A common procedure involves the following steps:

Acetylation: p-Aminophenol is first acetylated using acetic anhydride (B1165640) to protect both the amino and hydroxyl groups, forming 4-acetaminophenyl acetate. google.com

Nitration: The protected intermediate is then nitrated. This step must be carefully controlled. Fuming nitric acid or a mixture of nitric acid and sulfuric acid can be used to introduce a nitro group onto the aromatic ring, ortho to the amino group. google.comgoogle.com

Hydrolysis: The final step is the hydrolysis of the acetyl groups to regenerate the free amino and hydroxyl functionalities. This is typically achieved by heating the nitrated intermediate in an aqueous base, such as sodium hydroxide (B78521) solution, or acid. google.comgoogle.com The product, 4-amino-3-nitrophenol, is then isolated by adjusting the pH to precipitate the compound. google.com

4-amino-m-cresol

Structure-Reactivity Relationship Studies in Functionalized Aminophenols

The reactivity of functionalized aminophenols is intrinsically linked to their molecular structure. The interplay between the electron-donating amino and hydroxyl groups and the nature of other substituents on the aromatic ring dictates the compound's chemical behavior.

Studies on aminophenol derivatives have shown that the introduction of different functional groups can significantly alter their properties. For instance, the formation of Schiff bases, derived from the condensation of aminophenols with aldehydes, is a common strategy to create new derivatives with a wide range of applications. researchgate.netmdpi.com The reactivity of the imine bond in these Schiff bases is a key factor in their biological and chemical activities. researchgate.net

Research on 2-aminophenol (B121084) derivatives has demonstrated that the presence of electron-donating groups, such as a methoxy (B1213986) group, can enhance the inhibitory activity of the resulting Schiff bases against certain microorganisms. researchgate.net Conversely, the presence of electron-withdrawing groups like chloro or nitro substituents tends to decrease this activity. researchgate.net This highlights a clear structure-activity relationship where the electronic properties of the substituents play a crucial role. researchgate.net

Computational studies, such as those using density functional theory (DFT), have been employed to understand these relationships on a molecular level. researchgate.netresearchgate.net These studies reveal that the electrostatic potential, ionization potential, and the alignment of the dipole moment with respect to the imine bond are critical parameters that correlate with the observed activity of the Schiff bases. researchgate.net

In the context of this compound, the isopropyl group, being an electron-donating alkyl group, is expected to influence the electron density of the aromatic ring and, consequently, the reactivity of the amino and hydroxyl groups. The position of this group ortho to the amino group and meta to the hydroxyl group introduces specific steric and electronic effects that can be exploited in the design of new derivatives.

While extensive research on a broad range of aminophenols exists, detailed structure-reactivity studies specifically focusing on derivatives of this compound are not widely reported in publicly available literature. However, the principles established from studies on other functionalized aminophenols provide a solid framework for predicting and understanding the chemical behavior of this specific compound and its potential derivatives. The synthesis and investigation of such derivatives remain a promising area for future chemical exploration.

Analytical Chemistry Approaches for 4 Amino 3 Isopropyl Phenol

Chromatographic Techniques for Separation and Quantitation

Chromatography stands as a cornerstone for the analysis of 4-Amino-3-(isopropyl)phenol, enabling its separation from complex matrices and subsequent quantification. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and the highly sensitive Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the principal techniques utilized.

High-Performance Liquid Chromatography (HPLC) Methodologies

HPLC is a widely adopted method for the analysis of aminophenol isomers. researchgate.netnih.gov A variety of HPLC methods have been developed for the separation and determination of aminophenols, often in combination with other related compounds. For instance, a simple isocratic reversed-phase HPLC method has been validated for the simultaneous determination of paracetamol and its main degradation product, p-aminophenol. thaiscience.info This method utilizes a C18 column with a mobile phase consisting of a methanol (B129727) and phosphate (B84403) buffer mixture, with UV detection at 243 nm. thaiscience.info Another approach employs a mixed-mode stationary phase containing both SCX and C18 moieties to achieve simultaneous determination of aminophenol isomers. researchgate.netnih.gov The mobile phase in this case is an aqueous phosphate buffer and methanol mixture, with detection at 285 nm. researchgate.netnih.gov

For the separation of 4-Aminophenol (B1666318) from related compounds like acetaminophen (B1664979), a Primesep 100 mixed-mode stationary phase column can be used with a simple isocratic mobile phase of water, acetonitrile (B52724), and a sulfuric or perchloric acid buffer, with UV detection at 220 nm. sielc.com The optimization of HPLC methods is crucial and often involves adjusting the pH and polarity of the mobile phase to achieve optimal separation and peak symmetry. thaiscience.info

Table 1: HPLC Methodologies for Aminophenol Analysis
Stationary PhaseMobile PhaseDetectionAnalyte(s)Reference(s)
C18 Inertsil® ODS-3Methanol: 0.01M phosphate buffer pH 5.0 (30:70 v/v)UV at 243 nmParacetamol, p-Aminophenol thaiscience.info
Duet SCX/C18 (mixed-mode)Aqueous phosphate buffer (pH 4.85):methanol (85:15 v/v)UV at 285 nmo-, m-, p-Aminophenol researchgate.netnih.gov
Primesep 100 (mixed-mode)Water, Acetonitrile, Sulfuric or Perchloric acid bufferUV at 220 nmAcetaminophen, 4-Aminophenol sielc.com
Zorbax Eclipse Plus C18Gradient of Acetonitrile and Phosphate buffer (pH 6.3)UV at 245 nm4-Aminophenol, 4-Chloroacetanilide mfd.org.mk

Gas Chromatography (GC) Techniques

Gas Chromatography (GC) offers another powerful tool for the analysis of aminophenols, though often requiring a derivatization step to enhance volatility and detectability. oup.comoup.com A common GC method involves a two-step derivatization procedure where acetate (B1210297) derivatives are first formed, followed by reaction with trifluoroacetic anhydride (B1165640). oup.comoup.com The resulting N-acetylated and N-trifluoroacetylated products can be readily separated and quantified using a packed or capillary GC column, often with an electron capture detector (ECD) for high sensitivity. oup.comoup.com

Direct analysis without derivatization is also possible. A GC method for determining aniline (B41778), 2-aminophenol (B121084), and 4-aminophenol in mesalamine has been established using an HP-5 capillary column with a flame ionization detector (FID). ingentaconnect.com Similarly, a GC-MS method has been developed for the direct analysis of 4-aminophenol in paracetamol tablets, which requires minimal sample preparation and no derivatization. irjet.net

Table 2: Gas Chromatography (GC) Techniques for Aminophenol Analysis
ColumnDetectorDerivatizationAnalyte(s)Reference(s)
Packed or CapillaryElectron Capture Detector (ECD)Acetic anhydride followed by trifluoroacetic anhydrideo-, m-, p-Aminophenol, Aniline oup.comoup.com
HP-5 (5% Ph Me Silicone)Flame Ionization Detector (FID)NoneAniline, 2-Aminophenol, 4-Aminophenol ingentaconnect.com
Not SpecifiedMass Spectrometry (MS)None4-Aminophenol irjet.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis

For the detection of trace amounts of aminophenol derivatives, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice due to its high sensitivity and selectivity. nih.govuu.nl This technique is particularly valuable for the analysis of potentially genotoxic impurities in pharmaceutical products. uu.nl Sensitive LC-MS methods have been developed for the trace analysis of such impurities in various drug substances. nih.gov

In a study on the hair dye ingredient 4-amino-3-nitrophenol (B127093) (4A3NP), an LC-MS/MS method was developed and validated for its quantification in various matrices. mdpi.com This method utilized a LUNA C18 column with an isocratic mobile phase of acetonitrile and water containing formic acid, coupled with an API 4000 mass spectrometer. mdpi.com The high sensitivity of LC-MS allows for the detection of analytes at very low concentrations, often in the parts-per-million (ppm) range. nih.gov

Method Development and Validation for Chemical Analysis

The development and validation of analytical methods are critical to ensure the reliability and accuracy of results. vcu.edunih.gov Validation procedures are typically performed in accordance with guidelines from regulatory bodies like the International Council for Harmonisation (ICH). mfd.org.mk Key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ). mfd.org.mk For instance, a newly developed HPLC method for the simultaneous determination of 4-aminophenol and 4-chloroacetanilide was validated for all these parameters. mfd.org.mk Similarly, a surface-enhanced Raman scattering (SERS) method for quantifying 4-aminophenol was successfully validated using an approach based on tolerance intervals and accuracy profiles. nih.gov

Spectrophotometric Methods in Aminophenol Analysis

Spectrophotometric methods, particularly UV-Vis spectrophotometry, are frequently used for the analysis of aminophenols. nih.gov These methods are based on the principle that aminophenols absorb light in the ultraviolet-visible region of the electromagnetic spectrum. researchgate.net The UV-Vis and acid-base behavior of several aminophenol ligands have been studied by spectrophotometry.

Derivative spectrophotometry is a technique that can enhance the specificity and selectivity of UV absorption spectra, making it useful for analyzing multicomponent mixtures. nih.gov Three derivative UV spectrophotometric methods—derivative ratio-zero crossing spectra (DRZCS), double divisor ratio spectra (DDRS), and successive derivative subtraction coupled with constant multiplication (SDS-CM)—have been developed for the simultaneous quantification of phenol (B47542), 2-aminophenol, and 4-aminophenol. nih.gov The 4-aminoantipyrine (B1666024) method is another spectrophotometric technique used for phenol analysis, where phenol is oxidatively coupled with 4-aminoantipyrine to form a colored product that can be measured. researchgate.net

Electrochemical Methods for Characterization and Oxidation Studies

Electrochemical methods, such as cyclic voltammetry, are valuable for studying the oxidation mechanisms of aminophenols. ua.esresearchgate.net The electrochemical oxidation of aminophenol isomers (ortho, meta, and para) has been investigated using platinum electrodes in acidic media. ua.es These studies reveal that the electrochemical behavior is highly dependent on the relative position of the amino and hydroxyl groups on the aromatic ring. ua.es

The electrochemical oxidation of p-aminophenol has been studied in various media, including acidic, aqueous, and organic solutions, using different types of electrodes. ustc.edu.cn For some aminophenols, the oxidation process involves a one-electron transfer reaction. rsc.org The electrochemical behavior of p-aminophenol has also been examined at various conducting polymer electrodes, which can catalyze its oxidation. ingentaconnect.com In some cases, the electrochemical oxidation of aminophenols can lead to the formation of polymeric films on the electrode surface. ua.esresearchgate.net

Derivatization Strategies for Enhanced Analytical Detection and Selectivity

The analytical determination of this compound can be significantly improved through derivatization, a chemical modification process that converts the analyte into a product with more favorable properties for analysis. Due to its polar nature, stemming from the presence of both a phenolic hydroxyl (-OH) and an amino (-NH2) group, this compound may exhibit poor chromatographic behavior, such as peak tailing, and low volatility, which can hinder its analysis by gas chromatography (GC). Derivatization addresses these challenges by increasing the compound's volatility and thermal stability, while also enhancing detector response and improving selectivity. The primary goals of derivatizing this compound are to block the active hydrogens on the amino and hydroxyl groups, thereby reducing its polarity and making it more amenable to chromatographic separation and detection. obrnutafaza.hrphenomenex.com

For gas chromatography, the main derivatization strategies involve silylation, acylation, and alkylation. obrnutafaza.hrthomassci.com In high-performance liquid chromatography (HPLC), derivatization is primarily employed to introduce a chromophoric or fluorophoric tag to the molecule, thereby enhancing its detectability by UV-Visible or fluorescence detectors. nkust.edu.twscirp.org

Acylation for Gas and Liquid Chromatography

Acylation is another effective derivatization strategy for this compound, targeting both the amino and hydroxyl groups. This method involves the reaction with an acylating agent, typically an acid anhydride or an acyl halide, to form ester and amide derivatives, respectively. obrnutafaza.hr

For GC analysis, acylation increases volatility and reduces polarity. A significant advantage of using fluorinated acylating agents, such as trifluoroacetic anhydride (TFAA), is the introduction of halogen atoms into the derivative. This makes the resulting molecule highly responsive to electron capture detection (ECD), a very sensitive and selective detection method. oup.comoup.com A two-step derivatization procedure has been described for aminophenol isomers, where the amine is first acetylated with acetic anhydride, followed by reaction with TFAA to derivatize the hydroxyl group. oup.comoup.com This approach yields N-acetylated, O-trifluoroacetylated products that are well-suited for GC-ECD analysis. oup.com

In the context of HPLC, acylation can be used to introduce a chromophore for enhanced UV detection. For instance, reacting the phenolic hydroxyl group with a reagent like 4-nitrobenzoyl chloride introduces a nitrobenzoyl group, which has a strong UV absorbance, thereby increasing the sensitivity of detection. scirp.orgresearchgate.net

Common Acylating Reagents:

Acetic Anhydride: Reacts with both amino and hydroxyl groups to form acetyl derivatives. mdpi.com

Trifluoroacetic Anhydride (TFAA): A powerful acylating agent that forms trifluoroacetyl derivatives, which are highly volatile and ideal for GC-ECD. obrnutafaza.hroup.com

Pentafluoropropionic Anhydride (PFPA) and Heptafluorobutyric Anhydride (HFAA): Similar to TFAA, these reagents introduce fluorinated acyl groups, enhancing volatility and ECD response. obrnutafaza.hr

4-Nitrobenzoyl Chloride: Used as a pre-column derivatizing agent in HPLC to attach a UV-active label to phenolic compounds. scirp.orgresearchgate.net

ReagentTarget Functional Groups in this compoundResulting DerivativeAnalytical Improvement
Acetic AnhydrideAmino -NH2, Phenolic -OHN-acetyl, O-acetyl derivativeIncreased volatility for GC analysis. mdpi.com
Trifluoroacetic Anhydride (TFAA)Amino -NH2, Phenolic -OHN-trifluoroacetyl, O-trifluoroacetyl derivativeGreatly increased volatility and enhanced response for GC-ECD. obrnutafaza.hroup.com
4-Nitrobenzoyl ChloridePhenolic -OH4-Nitrobenzoyl esterEnhanced UV detection for HPLC analysis. scirp.orgresearchgate.net

Alkylation for Gas Chromatography

Alkylation involves the replacement of an active hydrogen on the phenolic hydroxyl or amino group with an alkyl group. This derivatization technique also serves to increase the volatility and reduce the polarity of the analyte for GC analysis. For phenolic compounds, alkylation can be achieved using reagents like alkyl halides. For instance, a method for acetaminophen (N-acetyl-p-aminophenol) involves the off-column alkylation of the phenolic hydroxyl group with heptyl iodide. nih.gov This strategy could potentially be adapted for this compound.

Reagent TypeExample ReagentTarget Functional Groups in this compoundResulting DerivativeAnalytical Improvement
Alkyl HalidesHeptyl IodidePhenolic -OHO-heptyl etherIncreased volatility for GC analysis. nih.gov

Derivatization for Enhanced HPLC Detection

For HPLC analysis, where volatility is not a concern, derivatization aims to improve the detectability of the analyte. This compound can be derivatized pre-column or post-column to introduce a group that strongly absorbs UV light or fluoresces, thereby enhancing sensitivity and selectivity.

Pre-column Derivatization: This involves reacting the analyte with a labeling reagent before injection into the HPLC system. Reagents like 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) react with phenolic hydroxyl groups to form highly fluorescent derivatives, allowing for sensitive detection. tandfonline.com Another approach is the use of reagents like 4-nitrobenzoyl chloride, which adds a strong UV-absorbing tag. scirp.orgresearchgate.net

Post-column Derivatization: In this technique, the derivatizing reagent is introduced to the column effluent after the separation has occurred. An example is the on-line electrochemical oxidation of phenols to form fluorescent dimers or oligomers, which are then detected by a fluorescence detector. acs.orgnih.gov This method offers enhanced selectivity as only compounds that can be electrochemically oxidized will be detected. acs.orgnih.gov

ReagentTarget Functional Group in this compoundDerivatization TypeAnalytical Improvement
4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F)Phenolic -OHPre-columnForms a highly fluorescent derivative for enhanced HPLC detection. tandfonline.com
4-Nitrobenzoyl ChloridePhenolic -OHPre-columnAdds a strong UV-absorbing tag for enhanced HPLC detection. scirp.orgresearchgate.net
Electrochemical OxidationPhenolic -OHPost-columnForms fluorescent dimers/oligomers for enhanced and selective detection. acs.orgnih.gov

Environmental Chemical Behavior and Degradation Pathways of Aminophenols

Abiotic Degradation Mechanisms

Abiotic degradation involves non-biological processes that break down chemical compounds. For aminophenols, oxidative reactions and interactions with free radicals are primary pathways.

In sunlit natural waters, the primary drivers of abiotic degradation are indirect photolysis and oxidation by reactive oxygen species. While compounds like simple phenols and anilines are susceptible to oxidation by triplet excited states of dissolved organic matter (³DOM*), the rate and mechanism can vary. ethz.ch For phenols, oxidation often proceeds via proton-coupled electron transfer, whereas for anilines, it is typically a one-electron transfer. ethz.ch

Advanced Oxidation Processes (AOPs), such as the Fenton process (using hydrogen peroxide and ferrous ions), have proven effective in degrading aminophenols in water. For p-aminophenol, optimal degradation conditions have been identified as a pH of 3.0 and a specific ratio of H₂O₂ to Fe²⁺, achieving over 75% degradation in under an hour. bibliotekanauki.pl The degradation follows pseudo-first-order kinetics, with the reaction rate being significantly influenced by pH, reactant concentrations, and temperature. bibliotekanauki.pl High concentrations of hydrogen peroxide can, however, have a scavenging effect on hydroxyl radicals, which can decrease the degradation rate. bibliotekanauki.pl

The table below summarizes findings from a study on the Fenton process for p-aminophenol degradation.

Table 1: Fenton's Process Efficiency for p-Aminophenol Degradation


ParameterConditionDegradation Efficiency (%)Reaction Time (min)
pH3.0>7550
Temperature30 °C7550
Temperature40 °C6050
[H₂O₂]:[Fe²⁺] Ratio8:17550
[H₂O₂]:[Fe²⁺] Ratio15:15050
```*Data sourced from Ghosh et al. (2010).* [ bibliotekanauki.pl(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGXGpc8fB_7_OHeyNPVEGB2gozSUTnDQOJ687HwOS4wucdK9dMBfuVutKcdqZC7ikgX8Ca2SUZ8jh93BsyHbI8S8iZ4Hl6QpmOlYJE3dzRO7FnVuvKXzvAuBnkVxm7f9WwzvaiWVdU-OPM%3D)]

Free radicals, which are molecules with unpaired electrons, are highly reactive and play a crucial role in the transformation of organic pollutants. ijpsr.infoIn aquatic and atmospheric environments, the most significant of these is the hydroxyl radical (•OH).

The vapor-phase reaction of aminophenols with photochemically-produced hydroxyl radicals is a key degradation pathway in the atmosphere. The estimated atmospheric half-life for 4-aminophenol (B1666318) is approximately 5 hours, while for 3-aminophenol (B1664112) it is about 2 hours, indicating rapid degradation. nih.govnih.govThis suggests that 4-Amino-3-(isopropyl)phenol would likely have a short atmospheric lifetime as well.

In aqueous systems, free radicals like hydroxyl (•OH) and sulfate (B86663) (SO₄•⁻) are central to AOPs. mdpi.comThe oxidation of p-aminophenol is known to proceed via the formation of a p-aminophenoxy free radical, which is an intermediate one-electron oxidation product. researchgate.netThis radical can then undergo further reactions, often leading to polymerization. researchgate.netThe involvement of free radicals in the toxicity of compounds like p-aminophenol has also been noted, with studies showing that antioxidants can attenuate cytotoxicity. nih.govnih.gov

Biotic Degradation Mechanisms and Microbial Metabolism of Phenolic Compounds

Microbial activity is a fundamental pathway for the breakdown of organic compounds in soil and water. The biodegradability of aromatic amines and phenols depends heavily on their chemical structure and the environmental conditions. nih.gov

The biodegradation of aminophenols has been observed in both aqueous and soil systems. Bacteria capable of utilizing aminophenols as their sole source of carbon, nitrogen, and energy have been isolated from various environments, including rice field soil. nih.govasm.orgFor instance, several aromatic amines, including 4-isopropylaniline, show moderate to high removal rates in aerobic sewage treatment simulations, with biodegradation being the primary removal mechanism. researchgate.netnih.govThe degradation often follows first-order kinetics, with half-lives (DT₅₀) for some compounds being less than 20 hours in adapted activated sludge. researchgate.netnih.gov However, the structure of the compound is critical. Substituents like chloro or nitro groups can decrease the degradation rate, while carboxyl or hydroxyl groups tend to increase it. nih.govThe presence of an isopropyl group on the phenol (B47542) ring, as in 4-isopropylphenol (B134273), does not preclude biodegradation. Sphingobium fuliginis TIK-1 has been shown to metabolize and grow on 4-isopropylphenol. ethz.chIn soil systems, biotransformation is often the predominant pathway for the elimination of related compounds, with processes like adsorption making minor contributions. researchgate.netdntb.gov.uaTable 2: Biodegradation Kinetics of Selected Aromatic Amines in Activated Sludge

Generated html

Data adapted from Zhou et al. (2020). researchgate.netnih.gov

Microorganisms have evolved diverse enzymatic pathways to break down aromatic compounds. For aminophenols, degradation can be initiated in several ways.

One common pathway for 4-aminophenol, observed in Burkholderia sp. strain AK-5, involves the conversion of 4-aminophenol to 1,2,4-trihydroxybenzene via a 1,4-benzenediol intermediate. nih.govasm.orgThe aromatic ring of 1,2,4-trihydroxybenzene is then cleaved by a dioxygenase enzyme, leading to the formation of maleylacetic acid, which can enter central metabolic pathways. nih.govasm.org For 2-aminophenol (B121084), aerobic bacterial degradation often starts with ring cleavage by a 2-aminophenol-1,6-dioxygenase to form 2-aminomuconic-6-semialdehyde. frontiersin.orgIn other cases, such as with chloroaminophenols, the initial step can be hydrolytic deamination, which removes the amino group. frontiersin.org The degradation of the isopropyl-substituted phenol portion of the molecule can also be considered. 4-isopropylphenol can be hydroxylated to form 4-isopropylcatechol, which is then susceptible to a meta-cleavage pathway. ethz.chThe degradation of bisphenol A, which contains a related structure, can also lead to the formation of 4-isopropylphenol as an intermediate. ethz.chnih.govresearchgate.net

Environmental Fate Modeling of Aromatic Amine-Phenol Structures

Environmental fate modeling uses the physicochemical properties of a chemical to predict its distribution and persistence in the environment. epa.govQuantitative Structure-Activity Relationships (QSARs) and models like the Chinese STP (C-STP(O)) model are used to estimate the fate of chemicals in systems like sewage treatment plants. researchgate.net For aromatic amines, models predict that biodegradation is the main removal process in aerobic treatment plants, with volatilization and sludge adsorption being less significant. researchgate.netThe predicted fate often aligns well with results from simulation tests. researchgate.netKey parameters used in these models include the octanol-water partition coefficient (log Kow), vapor pressure, and Henry's Law constant. For 3-aminophenol, the Henry's Law constant is estimated to be very low (2.7 x 10⁻¹⁰ atm-cu m/mole), indicating it is essentially nonvolatile from water. nih.govGiven the structural similarity, this compound is also expected to have low volatility.

Correlations between chemical structure and reactivity, such as oxidation rates, are also used for prediction. For aromatic amines, one-electron oxidation potentials and Hammett substituent constants (specifically σ⁻) provide good correlations for predicting reaction rates with oxidants like manganese dioxide. acs.orgThese modeling approaches are essential for filling data gaps and conducting risk assessments for compounds where extensive experimental data is unavailable. epa.govdtic.mil

Compound Index

Compound Name
1,2,4-trihydroxybenzene
1,4-benzenediol
2-aminomuconic-6-semialdehyde
2-aminophenol
3-aminophenol
This compound
4-aminophenol
4-isopropylaniline
4-isopropylcatechol
4-isopropylphenol
Aniline (B41778)
Bisphenol A
Maleylacetic acid
p-aminophenol
Phenol

Biodegradation Potential in Aqueous and Soil Environments

Influence of Environmental Parameters on Degradation Kinetics

The rate at which aminophenols degrade in the environment is not constant; it is heavily dependent on the surrounding conditions. These parameters can affect both the speed and the pathway of degradation, determining whether the compound is fully mineralized or transformed into intermediate products.

pH

The pH of the medium (water or soil) is a critical parameter influencing the degradation rate of aminophenols. It affects the speciation of the compound (the protonation state of the amino and hydroxyl groups) and the effectiveness of different degradation mechanisms, such as oxidation and microbial action.

Acidic Conditions: In some advanced oxidation processes, acidic pH is optimal. For the degradation of p-aminophenol using Fenton's process, the optimal pH was found to be 3.0. bibliotekanauki.pl At a pH of 5, the degradation efficiency was significantly reduced. bibliotekanauki.pl Similarly, the use of a nanostructured iron catalyst for p-aminophenol degradation was fastest at pH 4. mdpi.com Photocatalytic degradation of aminophenols on titanium dioxide also shows extensive mineralization at a pH below 6. capes.gov.br

Neutral to Slightly Acidic Conditions: For degradation using potassium monopersulphate (oxone), the optimal pH for para-aminophenol was found to be in the range of 6.5-7.0. envirobiotechjournals.com The degradation process was favored in slightly acidic or neutral conditions over basic conditions. envirobiotechjournals.com

Alkaline Conditions: In contrast, many oxidative and biological degradation processes show higher efficiency in alkaline environments. The oxidative degradation of 2-aminophenol by hexacyanoferrate(III) ions showed an increasing reaction rate as the pH increased from 7.5, reaching an optimum at pH 9 before decreasing. scielo.org.mxresearchgate.netscielo.org.mxresearchgate.net Biodegradation of 4-aminophenol by the bacterial strain Pseudomonas sp. ST-4 was maximal at pH 8. researchgate.net Enzyme-catalyzed degradation of 4-aminophenol using a catalyst from Serratia marcescens also showed optimal performance at a pH of 9-10. researchgate.net At a pH of 11, however, photocatalytic degradation becomes less effective, with organic carbon persisting in the solution. capes.gov.br

Interactive Table: Optimal pH for Aminophenol Degradation

CompoundDegradation MethodOptimal pHSource(s)
p-AminophenolFenton's Process3.0 bibliotekanauki.pl
p-AminophenolIron Nanocatalyst4.0 mdpi.com
AminophenolsPhotocatalysis (TiO₂)< 6.0 capes.gov.br
p-AminophenolPeroxomonosulphate6.5 - 7.0 envirobiotechjournals.com
4-AminophenolBiodegradation (Pseudomonas sp.)8.0 researchgate.net
2-AminophenolOxidation (Hexacyanoferrate(III))9.0 scielo.org.mxresearchgate.netscielo.org.mx
4-AminophenolEnzyme-catalyzed Oxidation9.0 - 10.0 researchgate.net

Temperature

Temperature significantly affects the rate of chemical reactions and biological activity, thereby influencing degradation kinetics.

For the Fenton's process degradation of p-aminophenol, the highest degradation rate was achieved at 30°C. bibliotekanauki.pl Interestingly, an increase in temperature to 40°C was detrimental to the process, as higher temperatures can cause hydrogen peroxide to decompose into oxygen and water, reducing its oxidative power. bibliotekanauki.pl

In contrast, the uncatalyzed degradation of para-aminophenol with oxone showed that as temperature increases, the rate of degradation also increases, with a maximum rate observed at 32°C. envirobiotechjournals.com

Studies on the oxidative degradation of 2-aminophenol showed a consistent increase in reaction rates as the temperature was raised from 25°C to 40°C. scielo.org.mxresearchgate.net

Biological processes also have optimal temperature ranges. The biodegradation of 4-aminophenol by Pseudomonas sp. ST-4 was optimal at 30°C. researchgate.net The enzyme-catalyzed degradation of 4-aminophenol was most effective in a broader range of 40-60°C. researchgate.net

Interactive Table: Optimal Temperature for Aminophenol Degradation

CompoundDegradation MethodOptimal Temperature (°C)Source(s)
p-AminophenolFenton's Process30 bibliotekanauki.pl
4-AminophenolBiodegradation (Pseudomonas sp.)30 researchgate.net
p-AminophenolPeroxomonosulphate32 envirobiotechjournals.com
2-AminophenolOxidation (Hexacyanoferrate(III))>40 (rate increases with temp) scielo.org.mxresearchgate.net
4-AminophenolEnzyme-catalyzed Oxidation40 - 60 researchgate.net

Influence of Other Substances

The presence of other substances in the environment can either accelerate or inhibit the degradation of aminophenols.

Oxidizing Agents: The concentration of oxidizing agents like hydrogen peroxide (H₂O₂) is crucial. In the Fenton's process and other advanced oxidation techniques, H₂O₂ is a source of highly reactive hydroxyl radicals. For the degradation of p-aminophenol, the reaction was slower when the concentration of H₂O₂ was reduced. mdpi.com

Co-contaminants and Nutrients: The presence of other organic compounds can affect microbial degradation. For instance, the biodegradation of 4-aminophenol by Pseudomonas sp. ST-4 was influenced by the concentration of glucose. researchgate.net In another study, a microbial community adapted to phenol showed a significantly increased ability to degrade m-aminophenol, suggesting that exposure to structurally related compounds can enhance the degradation potential of an environment. asm.org

Catalysts: The presence of catalysts like iron oxides or semiconductor materials (e.g., TiO₂, Cu₂O) can dramatically speed up degradation, particularly in photocatalytic processes. mdpi.comcapes.gov.brresearchgate.net The addition of an external oxidant to a Cu₂O-based photocatalytic system showed a synergetic effect, enhancing the degradation rate of both 2-aminophenol and 4-aminophenol. researchgate.net

Strategic Applications of 4 Amino 3 Isopropyl Phenol As a Chemical Intermediate

Role in the Synthesis of Complex Organic Molecules

4-Amino-3-(isopropyl)phenol, a substituted aromatic amine, serves as a versatile chemical intermediate in the synthesis of a variety of complex organic molecules. ontosight.ai Its structure, featuring an amino group and a hydroxyl group on a phenol (B47542) ring with an isopropyl substituent, provides multiple reactive sites for further chemical modifications. This allows for its use as a foundational building block in the construction of more intricate molecular architectures. ontosight.aiacs.org

Precursors for Pharmaceutical Intermediates

The unique structural characteristics of this compound make it a valuable precursor in the synthesis of pharmaceutical intermediates. ontosight.aidapinpharma.com Pharmaceutical intermediates are compounds that form the building blocks of active pharmaceutical ingredients (APIs). dapinpharma.com The presence of the amino and hydroxyl groups allows for a range of chemical transformations, enabling the construction of the complex molecular frameworks often found in medicinal compounds. ontosight.ai While specific drug syntheses involving this exact intermediate are not extensively detailed in publicly available literature, its analogous structures, such as other substituted aminophenols, are known to be crucial in the preparation of various therapeutic agents, including analgesics and antipyretics. ontosight.aigoogle.comgoogle.com The synthesis of halogenated 4-aminophenols, for instance, highlights the utility of this class of compounds as starting materials for active ingredients in both pharmaceuticals and agrochemicals. google.comgoogle.com

Building Blocks for Dye and Pigment Synthesis

The aromatic amine structure of this compound makes it a suitable building block for the synthesis of dyes and pigments. ontosight.ai The amino group can be readily diazotized and coupled with various aromatic compounds to form azo dyes, which constitute a large and important class of colorants. nih.gov The general synthesis of azo dyes involves the reaction of a diazonium salt with a coupling component, which can be a phenol or an aniline (B41778) derivative. nih.gov The specific substituents on the aromatic rings of both the diazonium salt and the coupling agent influence the resulting color and properties of the dye. The presence of the isopropyl and hydroxyl groups on the this compound ring can be expected to modify the chromophoric properties of the resulting dye molecule. ontosight.ai While direct examples of dyes synthesized from this compound are not prevalent in the reviewed literature, the fundamental principles of azo dye chemistry strongly support its potential in this application. nih.govgoogle.com

Intermediates in Polymer and Resin Chemistry

Substituted phenols and aromatic amines are key components in the production of various polymers and resins. Phenolic resins, for example, are produced from the reaction of phenols with formaldehyde. Aromatic amines can be used as curing agents for epoxy resins. google.com Given its bifunctional nature, possessing both a phenolic hydroxyl group and an amino group, this compound has the potential to act as a monomer or a modifying agent in polymerization reactions. For instance, 4-amino-m-cresol, a structurally similar compound, is used as a synthetic intermediate for resins. google.com The incorporation of the isopropyl group could impart specific properties, such as increased solubility or modified thermal stability, to the resulting polymer.

Applications in Materials Science for Functional Material Synthesis

The field of materials science often leverages the unique properties of organic molecules to create functional materials with specific characteristics. Recent research has explored the use of a related compound, 4-amino-2-isopropyl-5-methylphenol, in the green synthesis of hybrid nanoflowers (hNFs) with a Cu(II) metal ion. researchgate.net This suggests the potential for this compound to be utilized in the creation of novel nanomaterials. The amino and hydroxyl groups can act as ligands, coordinating with metal ions to form metal-organic frameworks (MOFs) or other complex structures. These materials can exhibit interesting catalytic, electronic, or optical properties, making them suitable for a range of applications.

Exploration in Agrochemistry as Intermediates for Agricultural Chemicals

Similar to its role in pharmaceuticals, this compound and its derivatives are valuable intermediates in the synthesis of agrochemicals. ontosight.aioki.com Many pesticides and herbicides contain substituted aromatic rings in their structures. The specific arrangement of functional groups on the this compound molecule can be a starting point for building more complex molecules with desired biological activity. For instance, fungicidal activity has been observed in compounds synthesized from related aminophenol structures. researchgate.net The development of new agricultural chemicals often involves the synthesis and screening of a large number of derivatives of a lead compound, and intermediates like this compound provide a versatile platform for such exploratory research.

Catalysis and Reaction Engineering Aspects of its Use as an Intermediate

The use of this compound as an intermediate inherently involves various aspects of catalysis and reaction engineering. The synthesis of this compound itself likely requires catalytic steps, such as the alkylation of phenol and the reduction of a nitro group to an amino group. ontosight.ai Furthermore, the subsequent reactions where it serves as an intermediate often rely on catalysts to achieve high efficiency and selectivity. upertis.ac.idwvu.edu For example, the catalytic hydrogenation of nitrophenols to aminophenols is a well-established industrial process. acs.org

From a reaction engineering perspective, optimizing the processes that use this compound involves considering factors such as reactor design, catalyst stability, and reaction kinetics. upertis.ac.idbogazici.edu.tr The goal is to maximize the yield of the desired product while minimizing energy consumption and waste generation. The study of intrinsic kinetics and the development of kinetic models, such as the Langmuir-Hinshelwood model for hydrogenation reactions, are crucial for understanding and optimizing these chemical transformations. acs.org

Q & A

Q. What synthetic routes are established for 4-Amino-3-(isopropyl)phenol, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves amination and alkylation steps. For example, catalytic hydrogenation of nitro precursors (e.g., 3-isopropyl-4-nitrophenol) using palladium on carbon (Pd/C) under H₂ can yield the amino group. Reaction temperature (25–80°C) and catalyst loading (5–10 wt%) critically affect yield and selectivity. Side reactions, such as over-reduction or isomerization, may occur if conditions are suboptimal . Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) is recommended to isolate the product .

Q. How can researchers assess the purity of this compound, and what analytical techniques are validated?

  • Methodological Answer :
  • Gas Chromatography (GC) : Used to determine purity (>99% via GC with flame ionization detection, as demonstrated for structurally similar 4-isopropyl-3-methylphenol) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) resolve polar impurities.
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) confirms structural integrity, with characteristic shifts for the amino (δ 4.8–5.2 ppm) and isopropyl groups (δ 1.2–1.4 ppm) .

Advanced Research Questions

Q. How can contradictions in reported catalytic efficiencies for synthesizing this compound be resolved?

  • Methodological Answer : Discrepancies often arise from variations in catalyst activation, solvent polarity, or trace oxygen/water contamination. Systematic studies using design of experiments (DoE) frameworks are recommended:
  • Variables : Catalyst type (Pd/C vs. Raney Ni), solvent (ethanol vs. THF), and reaction time.
  • Response Surface Methodology (RSM) : Optimizes yield while quantifying interactions between variables.
    For example, Pd/C in ethanol at 50°C may suppress byproducts like 4-amino-3-isopropylcyclohexanol, which forms via hydrogenation of the aromatic ring under harsher conditions .

Q. What strategies mitigate oxidative degradation of this compound during storage?

  • Methodological Answer :
  • Stabilizers : Add 0.1–1% (w/w) antioxidants like butylated hydroxytoluene (BHT) to inhibit radical-mediated oxidation.
  • Storage Conditions : Store in amber vials under inert gas (N₂/Ar) at –20°C to prevent photooxidation and moisture absorption.
  • Quality Monitoring : Periodic HPLC analysis tracks degradation products (e.g., quinone derivatives) .

Q. How can researchers identify and quantify byproducts in this compound synthesis?

  • Methodological Answer :
  • Mass Spectrometry (MS) : High-resolution LC-MS (e.g., Q-TOF) identifies dimers (m/z ~217 Da) and oxidized species (e.g., m/z 166.22 for 4-amino-3-(3-aminopropyl)phenol analogs) .
  • Isotopic Labeling : Use ¹⁵N-labeled precursors to trace nitrogen-containing byproducts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.